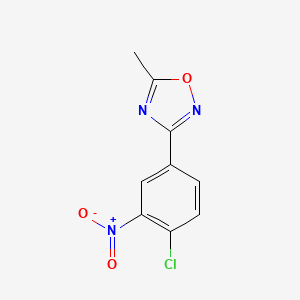

3-(4-氯-3-硝基苯基)-5-甲基-1,2,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

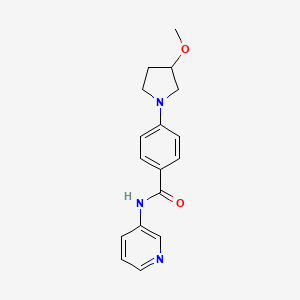

The compound “3-(4-Chloro-3-nitrophenyl)-5-methyl-1,2,4-oxadiazole” belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. For the related compound “3-(4-chloro-3-nitrophenyl)-1-phenylprop-2-en-1-one”, single crystal XRD analysis was performed .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, solubility, etc. For the related compound “(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone”, it has a molecular weight of 225.63, and it forms a solid crystal at room temperature .科学研究应用

腐蚀抑制

已发现恶二唑衍生物是酸性环境中金属的有效腐蚀抑制剂。例如,合成的恶二唑衍生物对盐酸溶液中的低碳钢溶解表现出显着的抑制效率,这通过失重测量、电化学阻抗谱和动电位极化技术得到证明。这些衍生物粘附在金属表面,通过形成保护层来减少腐蚀。计算模拟通过将抑制剂的结构特性与其性能相关联来支持这些发现(Kalia et al., 2020)。

抗菌活性

恶二唑衍生物已被合成并评估其抗菌性能。一些化合物对诸如金黄色葡萄球菌和大肠杆菌等病原体表现出显着的抗菌活性。构效关系分析表明恶二唑环的存在有助于观察到的生物学效应(Jafari et al., 2017)。

绿色合成方法

恶二唑衍生物绿色合成方法的开发一直是近期研究的重点。一项显着进步是无催化剂、室温下由 1,1-二氯-2-硝基乙烯和酰肼合成 2-芳基-1,3,4-恶二唑衍生物,突显了一种环保方法,该方法具有高产率并简化了纯化,而无需有害溶剂或催化剂(Zhu et al., 2015)。

作用机制

安全和危害

The safety and hazards of a compound refer to its potential risks to human health and the environment. For the related compound “4-CHLORO-3-NITROBENZYL ALCOHOL”, it is known to cause skin irritation, allergic skin reaction, serious eye irritation, respiratory irritation, and is toxic to aquatic life with long-lasting effects .

属性

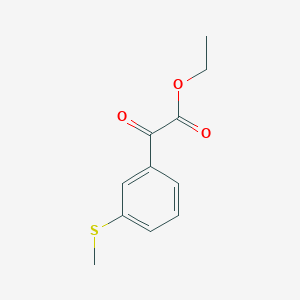

IUPAC Name |

3-(4-chloro-3-nitrophenyl)-5-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c1-5-11-9(12-16-5)6-2-3-7(10)8(4-6)13(14)15/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMRBJFNWODKHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B2838968.png)

![Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2838975.png)

![4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838978.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-mesitylacetamide](/img/structure/B2838979.png)

![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2838983.png)

![2-[(Methoxycarbonyl)(methyl)amino]acetic acid](/img/structure/B2838984.png)